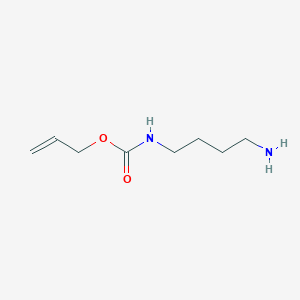

(4-Aminobutyl)carbamic acid allyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Aminobutyl)carbamic acid allyl ester is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enhanced Blood-Brain Barrier Permeability

One of the most notable applications of (4-Aminobutyl)carbamic acid allyl ester is its ability to improve the permeability of therapeutic agents across the blood-brain barrier (BBB). This characteristic is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

- Case Study: Alzheimer's Disease Treatment

A study demonstrated that amino acid compositions incorporating asparagyl-4-aminobutane and glutamyl-4-aminobutane residues significantly enhanced the BBB permeability of peptides designed to target amyloid plaques. The modified peptides exhibited improved binding affinity to amyloid plaques in transgenic mouse models, highlighting their potential as therapeutic agents .

Synthesis of Therapeutic Peptides

This compound serves as a key intermediate in synthesizing various therapeutic peptides. The compound can be utilized to modify existing peptide structures, enhancing their pharmacological properties.

- Example: Synthesis Protocol

The synthesis involves coupling this compound with other amino acids through standard peptide coupling techniques. For instance, a method was developed where this compound was reacted with N-Fmoc-protected amino acids to yield modified peptides with desired biological activities .

Magnetic Resonance Imaging (MRI) Contrast Agents

The compound has been explored as a component in developing MRI contrast agents due to its ability to enhance imaging quality through improved binding properties.

- Research Findings

A derivative of this compound was synthesized and evaluated for use as an MRI contrast agent. This compound demonstrated high specificity for amyloid plaques, making it a promising candidate for non-invasive imaging of Alzheimer's disease .

Self-Immolative Linkers in Drug Delivery Systems

Recent advancements have highlighted the use of this compound as a self-immolative linker in prodrug systems. This application allows for controlled release of active pharmaceutical ingredients at targeted sites.

- Innovative Prodrug Design

Researchers have developed prodrugs utilizing self-immolative linkers based on this compound, which can release therapeutic agents upon specific stimuli, thus enhancing their efficacy while minimizing side effects .

Industrial Applications

The compound's utility extends beyond pharmaceuticals into industrial applications where it can be used in the synthesis of polyamines and other derivatives.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Enhancing drug delivery across the BBB and synthesizing therapeutic peptides |

| Imaging Agents | Development of MRI contrast agents targeting amyloid plaques |

| Prodrug Systems | Utilization as self-immolative linkers for controlled drug release |

| Industrial Chemistry | Synthesis of polyamines and derivatives for various industrial applications |

特性

分子式 |

C8H16N2O2 |

|---|---|

分子量 |

172.22 g/mol |

IUPAC名 |

prop-2-enyl N-(4-aminobutyl)carbamate |

InChI |

InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-6-4-3-5-9/h2H,1,3-7,9H2,(H,10,11) |

InChIキー |

DELNXWAHGWREER-UHFFFAOYSA-N |

正規SMILES |

C=CCOC(=O)NCCCCN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。